molecular formula C15H13FO2S B1634877 Methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate CAS No. 385383-54-0

Methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate

Cat. No.: B1634877
CAS No.: 385383-54-0
M. Wt: 276.3 g/mol
InChI Key: HZYHMYGNFVXVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate is an organic compound with the molecular formula C15H13FO2S and a molecular weight of 276.33 g/mol . This compound is characterized by the presence of a fluorobenzyl group attached to a sulfanyl group, which is further connected to a benzenecarboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate typically involves the reaction of 3-fluorobenzyl chloride with thiophenol to form 3-fluorobenzyl sulfide. This intermediate is then reacted with methyl 2-bromobenzoate under basic conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate is used in proteomics research as a specialty product . It may also have applications in medicinal chemistry, particularly in the development of new pharmaceuticals due to its unique structural features. Additionally, it can be used in organic synthesis as an intermediate for the preparation of more complex molecules.

Mechanism of Action

The mechanism of action for Methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The sulfanyl group may play a role in binding to these targets, while the fluorobenzyl and benzenecarboxylate moieties could influence the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate is unique due to the specific positioning of the fluorine atom on the benzyl group, which can significantly influence its chemical reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and may confer unique properties in terms of its applications and effectiveness in various research contexts.

Properties

IUPAC Name

methyl 2-[(3-fluorophenyl)methylsulfanyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2S/c1-18-15(17)13-7-2-3-8-14(13)19-10-11-5-4-6-12(16)9-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYHMYGNFVXVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243737
Record name Methyl 2-[[(3-fluorophenyl)methyl]thio]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385383-54-0
Record name Methyl 2-[[(3-fluorophenyl)methyl]thio]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=385383-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[(3-fluorophenyl)methyl]thio]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.